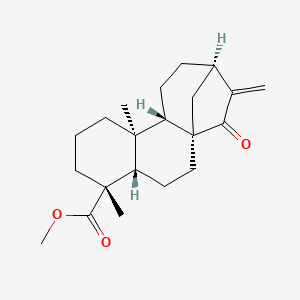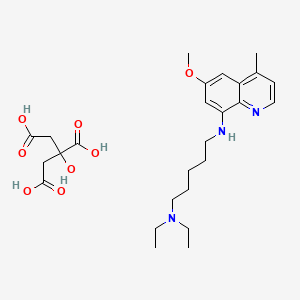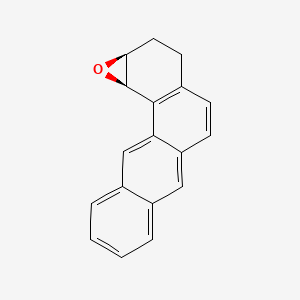
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide is a member of the 1,3,2,4-dithiadiphosphetane 2,4-disulfides class of compounds. These compounds are organophosphorus, four-membered ring structures containing a P2S2 ring. They are known for their ability to act as sources of dithiophosphine ylides, with Lawesson’s reagent being the most well-known example .
Méthodes De Préparation
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide can be synthesized through various methods. The most commonly used synthetic route involves the electrophilic aromatic substitution reaction of an arene with P4S10 . Another method involves the reaction of a thiol with P4S10, forming a compound similar to the Davy reagent . Industrial production methods often involve the reaction of P4S10 with aryl ethers, such as butoxybenzene and 2-tert-butylanisole, to create more soluble thionation reagents .
Analyse Des Réactions Chimiques
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different phosphorus-sulfur compounds.
Common reagents used in these reactions include alkoxides, phenolates, and alcohols. Major products formed from these reactions include metal-binding agents and insecticides .
Applications De Recherche Scientifique
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide exerts its effects involves the reversible generation of dithiophosphine ylides. These ylides are normally attacked at the phosphorus atom by nucleophiles, leading to the formation of new compounds with phosphorus-oxygen bonds . The compound is not active as an acetylcholinesterase inhibitor in mammals or insects, as it tends to undergo metabolic transformations that remove lipophilic side groups or oxidize the compound .
Comparaison Avec Des Composés Similaires
1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Lawesson’s reagent: 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide.
Naphthalen-1,8-diyl 1,3,2,4-dithiadiphosphetane 2,4-disulfide: Formed by the reaction of 1-bromonaphthalene with P4S10.
These compounds share the P2S2 ring structure but differ in their substituents and specific reactivity, making this compound a valuable compound in various chemical applications.
Propriétés
Numéro CAS |
1121-81-9 |
|---|---|
Formule moléculaire |
C2H6P2S4 |
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
2,4-dimethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |
InChI |
InChI=1S/C2H6P2S4/c1-3(5)7-4(2,6)8-3/h1-2H3 |
Clé InChI |
SOFWBJVIGGPFCD-UHFFFAOYSA-N |
SMILES canonique |
CP1(=S)SP(=S)(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)












![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
